Lithium(1+) ion 6-methoxypyridine-3-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

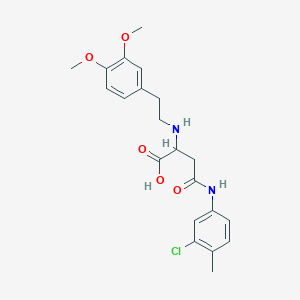

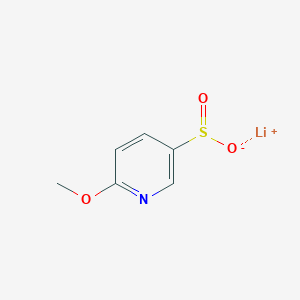

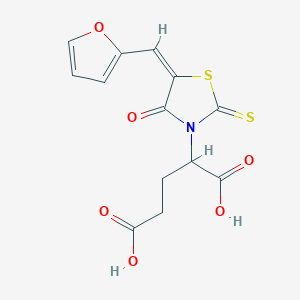

Lithium(1+) ion 6-methoxypyridine-3-sulfinate is a chemical compound with the CAS Number: 2098851-55-7 . It has a molecular weight of 179.13 . The compound is stored at temperatures below -10 degrees Celsius and comes in the form of a powder . The IUPAC name for this compound is lithium 6-methoxypyridine-3-sulfinate .

Molecular Structure Analysis

The InChI code for Lithium(1+) ion 6-methoxypyridine-3-sulfinate is 1S/C6H7NO3S.Li/c1-10-6-3-2-5 (4-7-6)11 (8)9;/h2-4H,1H3, (H,8,9);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Lithium(1+) ion 6-methoxypyridine-3-sulfinate is a powder that is stored at temperatures below -10 degrees Celsius . It has a molecular weight of 179.13 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Synthesis and Chemical Properties

- Lithium(1+) ion 6-methoxypyridine-3-sulfinate is utilized in the synthesis of C-6 and C-3 substituted chalcogen derivatives of 2-methoxypyridine. This process involves regioselective lithiation in the presence of BF 3 and lithium diisopropylamide (LDA), facilitating the incorporation of a chalcogen atom at specific positions of 2-methoxypyridine (Singh et al., 2015).

Battery Research and Charge Carrier Chemistry

- Lithium(1+) ion 6-methoxypyridine-3-sulfinate plays a role in advanced battery research, especially in lithium-sulfide batteries. It contributes to understanding the transport of charge carriers and ion conduction in lithium-sulfide, which is crucial for battery performance (Lorger et al., 2018).

Lithium-Sulfur Battery Improvements

- In the field of lithium-sulfur batteries, this compound aids in developing strategies to immobilize polysulfides within the cathode structure, enhancing battery cycling performance and capacity retention (Zheng et al., 2014).

Deprotometalation and Regioselectivity in Organic Chemistry

- The compound is significant in studying deprotometalation of methoxy- and fluoro-pyridines, revealing insights into the regioselectivity and chemical properties of these substances, which is important for the development of new chemical reactions and synthesis (Hedidi et al., 2016).

Electrolyte Research in Rechargeable Batteries

- It is instrumental in researching high-voltage systems in rechargeable lithium batteries, particularly in examining the use of various ionic liquids as electrolytes, enhancing the understanding of electrolyte behavior in battery systems (Borgel et al., 2009).

Safety and Hazards

properties

IUPAC Name |

lithium;6-methoxypyridine-3-sulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Li/c1-10-6-3-2-5(4-7-6)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEHYHQWAIVEHB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NC=C(C=C1)S(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 6-methoxypyridine-3-sulfinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2368181.png)

![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)

![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368187.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368191.png)

![N-{2-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2368194.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2368196.png)